SPDP-PEG4-NHS ester

Beschreibung

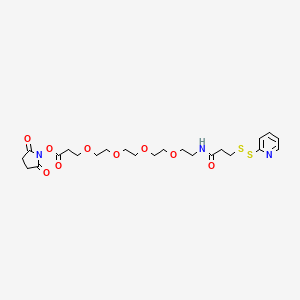

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O9S2/c27-19(7-18-36-37-20-3-1-2-8-25-20)24-9-11-32-13-15-34-17-16-33-14-12-31-10-6-23(30)35-26-21(28)4-5-22(26)29/h1-3,8H,4-7,9-18H2,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVBGVZVUCIFAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O9S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SPDP-PEG4-NHS Ester: A Technical Guide to its Mechanism of Action in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action for the heterobifunctional crosslinker, SPDP-PEG4-NHS ester. This reagent is a cornerstone in bioconjugation, enabling the covalent linkage of biomolecules for applications ranging from the development of antibody-drug conjugates (ADCs) to the creation of advanced diagnostic probes. This guide will detail the chemistry of its functional groups, the role of its spacer arm, and provide structured data and protocols to facilitate its effective use in research and development.

Core Principles of this compound Functionality

This compound is comprised of three key functional components:

-

N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as the side chain of lysine residues in proteins.

-

Pyridyl Disulfide: A thiol-reactive group that undergoes a disulfide exchange reaction with free sulfhydryl groups, typically from cysteine residues, to form a cleavable disulfide bond.[1]

-

Polyethylene Glycol (PEG4) Spacer: A hydrophilic spacer arm composed of four polyethylene glycol units that enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[2][3]

The dual reactivity of this crosslinker allows for a controlled, two-step conjugation process, making it a versatile tool for linking a wide range of biomolecules.[4]

Mechanism of Action: A Two-Step Process

The utility of this compound lies in its ability to facilitate conjugation through two distinct and sequential reactions:

Step 1: Amine Acylation via the NHS Ester

The initial step involves the reaction of the NHS ester with a primary amine on the first biomolecule (e.g., an antibody). This is a nucleophilic acyl substitution reaction where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester.[5] This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

The efficiency of this reaction is highly dependent on pH. A competing reaction is the hydrolysis of the NHS ester, which also increases with pH. Therefore, careful control of the reaction pH is crucial for maximizing conjugation efficiency.

Step 2: Thiol-Disulfide Exchange

Once the first biomolecule is functionalized with the SPDP-PEG4 moiety, the pyridyl disulfide group is available to react with a free sulfhydryl group on a second biomolecule (e.g., a therapeutic payload or a labeling probe). This reaction is a thiol-disulfide exchange. A thiolate anion from the second molecule attacks one of the sulfur atoms of the pyridyl disulfide, forming a new disulfide bond and releasing pyridine-2-thione. The release of this byproduct can be monitored spectrophotometrically at 343 nm to follow the progress of the reaction.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data related to the reactions and components of this compound.

| Parameter | Value | Conditions | Reference(s) |

| NHS Ester Reaction | |||

| Optimal pH Range | 7.2 - 8.5 | Aqueous buffer | |

| Half-life (Hydrolysis) | 4 - 5 hours | pH 7.0, 0°C | |

| Half-life (Hydrolysis) | 10 minutes | pH 8.6, 4°C | |

| Pyridyl Disulfide Reaction | |||

| Optimal pH Range | 7.0 - 8.0 | Aqueous buffer | |

| Monitoring Wavelength | 343 nm | Release of pyridine-2-thione | |

| PEG4 Spacer | |||

| Molecular Weight (PEG4) | 176.21 g/mol | ||

| Spacer Arm Length | ~17.9 Å (estimated) |

| PEG Linker Length | Effect on ADC Clearance Rate (vs. No PEG) | Reference(s) |

| PEG2 | 0.82-fold | |

| PEG4 | 0.65-fold | |

| PEG6 | 0.47-fold | |

| PEG8 | 0.29-fold | |

| PEG12 | 0.29-fold | |

| PEG24 | 0.29-fold |

Mandatory Visualizations

Signaling Pathways and Reaction Mechanisms

Caption: Mechanism of action for this compound bioconjugation.

Experimental Workflow

References

- 1. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound, CAS 1334177-95-5 | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to SPDP-PEG4-NHS Ester: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, SPDP-PEG4-NHS ester. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this reagent in their work. This document details its chemical and physical properties, core applications in bioconjugation and drug delivery, and provides detailed experimental protocols for its use.

Introduction to this compound

This compound is a versatile crosslinking reagent widely employed in bioconjugation and biomedical research.[1] Its structure features three key components: a succinimidyl (NHS) ester, a polyethylene glycol (PEG) spacer, and a pyridyldithiol (SPDP) group.[2] This unique combination of functional groups allows for the covalent linkage of molecules containing primary amines to those with sulfhydryl groups, forming a cleavable disulfide bond.[2][3] The inclusion of a four-unit PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which can help to reduce aggregation and non-specific binding.[4]

The primary application of this compound lies in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy. It is also utilized in protein-protein crosslinking, surface modification of nanoparticles, and the preparation of targeted drug delivery systems.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its successful application. Key quantitative data for this reagent is summarized in the table below.

| Property | Value | References |

| Molecular Weight | 559.65 g/mol | |

| Chemical Formula | C23H33N3O9S2 | |

| CAS Number | 1334177-95-5 | |

| Purity | ≥95% | |

| Appearance | Oil or solid/viscous liquid | |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage Conditions | -20°C, protected from moisture |

Reaction Mechanism and Kinetics

The utility of this compound stems from the specific reactivity of its two terminal functional groups.

NHS Ester Reaction with Primary Amines

The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the ε-amino group of lysine residues on proteins, to form a stable amide bond. This reaction is highly pH-dependent, with an optimal pH range of 7.2-8.5. Below this range, the amine group is protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency. The half-life of an NHS ester is several hours at pH 7 but can be less than 10 minutes at pH 9.

Pyridyldithiol Reaction with Sulfhydryls

The pyridyldithiol group reacts with free sulfhydryl (thiol) groups, such as those from cysteine residues, to form a disulfide bond. This reaction proceeds optimally at a pH of 7-8 and results in the release of pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.

Cleavage of the Disulfide Bond

A key feature of the SPDP linker is the cleavability of the newly formed disulfide bond. This bond can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This property is particularly valuable in drug delivery applications, as the reducing environment within a cell can trigger the release of a conjugated payload. For instance, the higher concentration of glutathione in the cytoplasm compared to the extracellular space can facilitate this release.

The stability of the disulfide bond is influenced by steric hindrance around the bond. Unhindered disulfides are more readily cleaved but have lower stability in circulation. The disulfide bond in this compound is relatively unhindered.

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

General Considerations

-

Reagent Preparation: this compound is moisture-sensitive. It should be stored at -20°C and brought to room temperature before opening to prevent condensation. It is recommended to dissolve the reagent in an anhydrous water-miscible organic solvent like DMSO or DMF immediately before use. Stock solutions should not be prepared for long-term storage due to the hydrolysis of the NHS ester.

-

Buffer Selection: For the NHS ester reaction, use a non-amine-containing buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0. Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for reaction with the NHS ester.

Protocol for Antibody-Drug Conjugation

This protocol describes the conjugation of a drug molecule containing a free sulfhydryl group to an antibody.

Materials:

-

Antibody solution (1-10 mg/mL in PBS, pH 7.2-7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Drug molecule with a free sulfhydryl group

-

Reducing agent (e.g., DTT) for disulfide bond cleavage (optional, for analysis)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis equipment

Procedure:

-

Antibody Preparation: If the antibody is in a buffer containing primary amines, exchange it into PBS (pH 7.2-7.4) using a desalting column or dialysis.

-

This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM. For example, to make a 20 mM solution, dissolve 2 mg of the reagent in 179 µL of DMSO or DMF.

-

Reaction of Antibody with this compound: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Removal of Excess Reagent: Remove the unreacted this compound using a desalting column or dialysis, exchanging the buffer to PBS (pH 7.2-7.4).

-

Conjugation with Thiol-Containing Drug: Add the sulfhydryl-containing drug molecule to the purified SPDP-modified antibody. The molar ratio of drug to antibody will depend on the desired drug-to-antibody ratio (DAR).

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

-

Quenching (Optional): The reaction can be stopped by adding a quenching solution, such as Tris-HCl, to a final concentration of 50 mM.

-

Purification: Purify the resulting antibody-drug conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to remove unconjugated drug and other impurities.

-

Characterization: Characterize the ADC for parameters such as DAR, aggregation, and binding affinity. Techniques like hydrophobic interaction chromatography (HIC), mass spectrometry, and ELISA can be used.

Experimental Workflow for Amine-to-Sulfhydryl Crosslinking

The following diagram illustrates a typical workflow for conjugating an amine-containing molecule to a sulfhydryl-containing molecule using this compound.

Caption: Workflow for amine-to-sulfhydryl conjugation.

Visualization of Key Processes

Chemical Structure and Reaction Scheme

The following diagram illustrates the reaction of this compound with a primary amine and a subsequent reaction with a thiol.

Caption: Reaction of this compound.

Signaling Pathway: Antibody-Drug Conjugate Internalization and Payload Release

This diagram illustrates the conceptual pathway of an ADC, created using a cleavable linker like this compound, from binding to a cancer cell to releasing its cytotoxic payload.

References

A Technical Guide to SPDP-PEG4-NHS Ester: Amine to Sulfhydryl Conjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the heterobifunctional crosslinker, SPDP-PEG4-NHS ester. It details the core principles of its application in amine to sulfhydryl conjugation, offering insights into its chemical properties, reaction kinetics, and practical applications in bioconjugation, with a particular focus on the development of Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a versatile crosslinking reagent designed for the covalent conjugation of molecules containing primary amines to molecules containing sulfhydryl groups.[1][2][3] Its structure features three key components:

-

N-hydroxysuccinimide (NHS) ester: An amine-reactive functional group that readily reacts with primary amines (e.g., the ε-amino group of lysine residues in proteins) to form stable amide bonds.[][5]

-

Pyridyldithiol group: A sulfhydryl-reactive functional group that reacts with free thiols (e.g., from cysteine residues) to form a disulfide bond. This disulfide linkage is cleavable under reducing conditions.

-

Polyethylene glycol (PEG) spacer (PEG4): A hydrophilic spacer arm that enhances the water solubility of the crosslinker and the resulting conjugate, reduces the potential for aggregation, and provides steric spacing between the conjugated molecules.

The cleavable nature of the disulfide bond makes this compound particularly valuable in applications requiring the controlled release of a conjugated molecule, such as the intracellular release of a cytotoxic payload from an Antibody-Drug Conjugate (ADC).

Physicochemical Properties and Reaction Kinetics

Successful bioconjugation with this compound relies on a thorough understanding of its chemical properties and the kinetics of its reactions.

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability and reactivity of the functional groups of this compound.

| Parameter | Value | Conditions | Reference(s) |

| NHS Ester Stability (Half-life) | |||

| 4-5 hours | pH 7.0, 0°C | ||

| 1 hour | pH 8.0, 4°C | ||

| < 10 minutes | pH 8.6 - 9.0 | ||

| Amide Bond Stability | Highly stable | Physiological conditions | |

| Disulfide Bond Stability in Plasma | Susceptible to cleavage by thiols like cysteine | Plasma contains low micromolar concentrations of reactive thiols | |

| Optimal pH for NHS Ester Reaction | 7.2 - 8.5 | Aqueous buffers | |

| Optimal pH for Pyridyldithiol Reaction | 7.0 - 8.0 | Thiol-free buffers | |

| Optimal pH for Disulfide Cleavage with DTT | 6.5 - 9.0 (most efficient at 7-9) | ||

| 4.5 (to avoid reduction of native protein disulfides) |

Table 1: Stability and Reactivity of this compound Functional Groups.

| Parameter | Reagent | Concentration | Conditions | Efficacy | Reference(s) |

| Disulfide Bond Cleavage | Dithiothreitol (DTT) | 1-10 mM | pH > 7 | Effective reduction of protein disulfide bonds | |

| 25 mM | pH 4.5 | Cleavage of crosslinker disulfide without reducing native protein disulfides | |||

| Glutathione (GSH) | 1-10 mM (intracellular concentration) | Cytosolic environment | Efficient cleavage of disulfide bonds | ||

| Low mM (blood concentration) | Blood plasma | Minimal cleavage |

Table 2: Conditions for Disulfide Bond Cleavage.

Experimental Protocols

This section provides detailed methodologies for a typical two-step amine to sulfhydryl conjugation using this compound.

Materials and Reagents

-

This compound

-

Amine-containing molecule (Protein A)

-

Sulfhydryl-containing molecule (Protein B)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris).

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

-

Reducing Agent (for disulfide cleavage): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

Desalting columns or dialysis equipment for purification.

Step 1: Modification of the Amine-Containing Molecule (Protein A)

-

Preparation of this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

-

Preparation of Protein A: Dissolve the amine-containing protein (Protein A) in the conjugation buffer at a concentration of 1-10 mg/mL.

-

Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein A solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Purification: Remove excess, unreacted this compound and the N-hydroxysuccinimide by-product by size-exclusion chromatography (desalting column) or dialysis against the conjugation buffer.

Step 2: Conjugation to the Sulfhydryl-Containing Molecule (Protein B)

-

Preparation of Protein B: Dissolve the sulfhydryl-containing molecule (Protein B) in the conjugation buffer. If Protein B has protected sulfhydryl groups, they must be reduced prior to conjugation using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

-

Reaction: Add the purified, SPDP-modified Protein A to the solution of Protein B. The molar ratio of Protein A to Protein B should be optimized for the specific application.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.

-

Purification: Purify the final conjugate using size-exclusion chromatography or other appropriate chromatographic techniques to separate the conjugate from unreacted Protein A and Protein B.

Step 3: Cleavage of the Disulfide Bond (Optional)

-

Preparation of Reducing Agent Solution: Prepare a fresh solution of DTT (e.g., 50 mM) in a suitable buffer.

-

Cleavage Reaction: Add the DTT solution to the purified conjugate to achieve a final DTT concentration of 10-25 mM.

-

Incubation: Incubate for 30 minutes at room temperature.

-

Analysis: The cleavage can be confirmed by techniques such as SDS-PAGE under reducing and non-reducing conditions.

Visualizations: Mechanisms and Workflows

Visualizing the chemical reactions and experimental processes is crucial for a clear understanding of the conjugation strategy.

Caption: Chemical reaction mechanism of this compound conjugation.

Caption: General experimental workflow for amine to sulfhydryl conjugation.

Application in Antibody-Drug Conjugates (ADCs)

A prominent application of this compound is in the construction of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to selectively deliver a potent cytotoxic agent (payload) to cancer cells. The linker connecting the antibody and the payload is a critical component of the ADC, and cleavable linkers like those formed with SPDP are widely employed.

The disulfide bond introduced by the SPDP linker is relatively stable in the bloodstream but is readily cleaved in the reducing environment of the cell's cytoplasm, where the concentration of glutathione is significantly higher. This differential stability allows for the selective release of the cytotoxic payload within the target cancer cells, minimizing off-target toxicity.

Caption: Cellular uptake and payload release mechanism of an ADC with a cleavable disulfide linker.

Conclusion

This compound is a powerful and versatile tool for bioconjugation, enabling the efficient and controlled linkage of amine- and sulfhydryl-containing molecules. Its cleavable disulfide bond and hydrophilic PEG spacer make it particularly well-suited for advanced applications such as the development of targeted therapeutics like ADCs. A thorough understanding of its chemical properties, reaction kinetics, and appropriate experimental protocols is essential for its successful implementation in research and drug development.

References

The Heterobifunctional Nature of SPDP-PEG4-NHS Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and targeted drug delivery, the ability to link different molecular entities with precision and control is paramount. Heterobifunctional crosslinkers are indispensable tools in this regard, and among them, SPDP-PEG4-NHS ester has emerged as a versatile and widely used reagent. This technical guide provides an in-depth exploration of the core characteristics of this compound, its reaction mechanisms, applications, and detailed experimental protocols for its use.

This compound is a heterobifunctional crosslinker that contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol (SPDP) group.[1][2] These two moieties are separated by a polyethylene glycol (PEG) spacer of four repeating units (PEG4). This unique architecture allows for the sequential and specific conjugation of two different molecules, typically a primary amine-containing molecule and a thiol-containing molecule.[1][2] The inclusion of the PEG4 linker enhances the water solubility of the crosslinker and the resulting conjugate, reduces potential steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[3]

Chemical Structure and Functional Groups

The power of this compound lies in its distinct functional ends, each with a specific reactivity profile.

-

N-Hydroxysuccinimide (NHS) Ester: This group reacts specifically with primary amines (-NH2) to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5). The primary amine can be found on proteins (e.g., the side chain of lysine residues or the N-terminus), peptides, or other molecules that have been functionalized with a primary amine.

-

Pyridyldithiol (SPDP) Group: This group reacts with sulfhydryl (thiol, -SH) groups to form a disulfide bond (-S-S-). This reaction is also most efficient at a slightly alkaline pH (typically 7.0-8.0) and results in the release of pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction. The disulfide bond is cleavable under reducing conditions, a feature that is often exploited for the controlled release of a conjugated molecule.

-

PEG4 Linker: The polyethylene glycol spacer provides several advantages. It increases the hydrophilicity of the molecule, which can prevent aggregation of the resulting bioconjugate, particularly when dealing with hydrophobic drugs or proteins. The length of the PEG linker can also influence the pharmacokinetic properties of the conjugate, with longer PEG chains generally leading to a longer circulation half-life.

Data Presentation: Reaction Kinetics and Stability

The efficiency and stability of conjugations using this compound are critically dependent on reaction conditions. The following tables summarize key quantitative data related to the reactivity of the NHS ester and the stability of the resulting disulfide bond.

Table 1: Half-life of NHS Esters at Various pH Values

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 25 | ~80 minutes |

| 8.5 | 25 | ~30 minutes |

| 8.6 | 4 | 10 minutes |

| 9.0 | 25 | ~10 minutes |

This data illustrates the inverse relationship between pH and the stability of the NHS ester. Higher pH leads to a more rapid hydrolysis of the ester, which competes with the desired amidation reaction.

Table 2: Comparison of Amidation and Hydrolysis Kinetics of an NHS Ester

| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |

| 8.0 | 80 | Not specified |

| 8.5 | 20 | 180 (for a similar porphyrin-NHS ester) |

| 9.0 | 10 | 125 (for a similar porphyrin-NHS ester) |

While hydrolysis increases with pH, the rate of the desired amidation reaction with a primary amine is more significantly accelerated within the optimal pH range, leading to a higher yield of the conjugate.

Table 3: Stability and Cleavage of Disulfide Bonds

| Environment | Key Reducing Agent | Concentration | Cleavage Condition | Outcome |

| In Vitro | Dithiothreitol (DTT) | 20-50 mM | Room Temperature, 30 min | Efficient cleavage of the disulfide bond. |

| Plasma | Cysteine | 8-11 µM | 37 °C | Relatively stable, but some slow release can occur. |

| Intracellular | Glutathione (GSH) | 1-10 mM | 37 °C | Rapid cleavage of the disulfide bond, leading to payload release. |

The significant difference in glutathione concentration between the extracellular and intracellular environments is the basis for the controlled release of drugs from ADCs linked via disulfide bonds.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Conjugation of an Amine-Containing Protein to a Thiol-Containing Molecule

Materials:

-

Amine-containing protein (e.g., antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0.

-

This compound.

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

-

Thiol-containing molecule (e.g., a cytotoxic drug, a peptide).

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.

-

Quenching solution: 1 M Tris-HCl, pH 8.0.

-

Desalting columns (e.g., Sephadex G-25).

Procedure:

-

Preparation of this compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution. This should be done immediately before use.

-

-

Modification of the Amine-Containing Protein:

-

Dissolve the amine-containing protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The exact molar ratio may need to be optimized for your specific protein.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

-

-

Purification of the SPDP-Modified Protein:

-

Remove the excess, unreacted this compound and the N-hydroxysuccinimide by-product by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.

-

-

Quantification of SPDP Incorporation (Optional but Recommended):

-

The degree of SPDP incorporation can be determined by measuring the release of pyridine-2-thione upon reduction of a small aliquot of the modified protein with an excess of DTT.

-

Measure the absorbance of the solution at 343 nm. The concentration of pyridine-2-thione can be calculated using its molar extinction coefficient (ε343 = 8,080 M⁻¹cm⁻¹).

-

-

Conjugation to the Thiol-Containing Molecule:

-

Dissolve the thiol-containing molecule in the Reaction Buffer.

-

Add the thiol-containing molecule to the purified SPDP-modified protein. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the incorporated SPDP groups is recommended.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Final Purification:

-

Purify the final bioconjugate from excess thiol-containing molecule and pyridine-2-thione by size exclusion chromatography (SEC) or another suitable purification method.

-

Protocol 2: Cleavage of the Disulfide Bond

Materials:

-

Disulfide-linked bioconjugate.

-

Dithiothreitol (DTT).

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.

Procedure:

-

Preparation of DTT Solution:

-

Prepare a 1 M stock solution of DTT in water.

-

-

Cleavage Reaction:

-

To the solution of the disulfide-linked bioconjugate, add the DTT stock solution to a final concentration of 20-50 mM.

-

Incubate the reaction for 30 minutes at room temperature.

-

-

Analysis:

-

The cleavage can be confirmed by various analytical techniques, such as SDS-PAGE (which will show a shift in molecular weight of the released components) or mass spectrometry.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.

Conclusion

This compound is a powerful and versatile tool for researchers in bioconjugation, drug delivery, and various other life science disciplines. Its heterobifunctional nature allows for the controlled and specific linking of different molecules, while the PEG4 spacer enhances the properties of the resulting conjugate. By understanding the reaction kinetics, optimizing experimental conditions, and utilizing appropriate analytical techniques, scientists can effectively leverage the capabilities of this compound to create novel and impactful bioconjugates for a wide range of applications. This guide provides a solid foundation for the successful implementation of this valuable crosslinking reagent in your research endeavors.

References

An In-Depth Technical Guide to SPDP-PEG4-NHS Ester for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional crosslinker, SPDP-PEG4-NHS ester, a valuable tool for protein modification in research and drug development. We will delve into its chemical properties, mechanism of action, and key applications, supported by detailed experimental protocols and quantitative data to facilitate its effective use in the laboratory.

Introduction to this compound

This compound is a versatile crosslinking reagent that enables the conjugation of biomolecules through amine and thiol reactive groups.[1][2][3] Its structure comprises three key components:

-

N-Hydroxysuccinimide (NHS) Ester: This functional group reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][3]

-

Pyridyldithiol (SPDP) Group: This group reacts with sulfhydryl (thiol) groups, like those found in cysteine residues, to form a reversible disulfide bond.

-

Polyethylene Glycol (PEG4) Spacer: A four-unit polyethylene glycol chain separates the NHS ester and SPDP groups. This hydrophilic spacer enhances the solubility of the reagent and the resulting conjugate in aqueous solutions, reduces the potential for aggregation, and provides steric spacing between the conjugated molecules.

The combination of these features makes this compound an ideal reagent for a variety of bioconjugation applications, including the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The cleavable disulfide bond within the linker is of particular importance in drug delivery systems, as it allows for the controlled release of a payload in the reducing environment of the cell.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and use in conjugation reactions.

| Property | Value | References |

| Chemical Formula | C23H33N3O9S2 | |

| Molecular Weight | 559.65 g/mol | |

| Appearance | Colorless to light yellow liquid or solid/viscous liquid | |

| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited aqueous solubility. | |

| Storage | Store at -20°C, protected from moisture. |

Mechanism of Protein Modification

The protein modification process using this compound is a two-step reaction, leveraging its heterobifunctional nature.

First, the NHS ester group reacts with primary amines on the protein surface. This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5). At this pH, the primary amino groups are sufficiently deprotonated to act as nucleophiles, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide group to form a stable amide bond.

References

An In-depth Technical Guide to SPDP-PEG4-NHS Ester for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the precise and stable linkage of molecules to biological entities is paramount for the development of sophisticated therapeutics, diagnostics, and research tools. The choice of a chemical linker is a critical design parameter that significantly influences the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the diverse arsenal of crosslinkers, SPDP-PEG4-NHS ester has emerged as a versatile and widely utilized reagent.

This technical guide provides a comprehensive overview of this compound, delving into its core chemical principles, applications, and the practical considerations for its use in bioconjugation. We will explore its mechanism of action, present quantitative data to inform experimental design, and provide detailed protocols for its application.

This compound is a heterobifunctional crosslinker composed of three key functional components:

-

N-hydroxysuccinimide (NHS) ester: An amine-reactive group that forms stable amide bonds with primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[1]

-

Pyridyldithiol (SPDP): A thiol-reactive group that forms a cleavable disulfide bond with sulfhydryl groups, such as those found in cysteine residues.[2]

-

Polyethylene Glycol (PEG4) spacer: A hydrophilic 4-unit polyethylene glycol chain that enhances the solubility and stability of the conjugate, reduces steric hindrance, and can improve pharmacokinetic properties.[3][4]

This unique combination of functionalities makes this compound an invaluable tool for creating cleavable bioconjugates, particularly in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[]

Chemical Structure and Properties

The chemical structure of this compound facilitates a two-step conjugation process, enabling the linkage of amine-containing molecules to sulfhydryl-containing molecules.

| Property | Value | References |

| Molecular Weight | 559.65 g/mol | |

| Spacer Arm Length | 25.7 Å | |

| CAS Number | 1334177-95-5 | |

| Solubility | Soluble in organic solvents (DMSO, DMF) | |

| Storage | Store at -20°C, protected from moisture |

Mechanism of Action

The bioconjugation process using this compound involves two sequential reactions:

-

Amine Reaction: The NHS ester group reacts with a primary amine on the first biomolecule (e.g., an antibody) to form a stable amide bond. This reaction is most efficient at a pH range of 7.2-8.5.

-

Thiol Reaction: The pyridyldithiol group of the now-modified first biomolecule reacts with a sulfhydryl group on the second molecule (e.g., a cytotoxic drug) to form a disulfide bond. This reaction releases pyridine-2-thione, which can be quantified spectrophotometrically at 343 nm to monitor the reaction progress.

The resulting disulfide bond is stable under physiological conditions but can be cleaved by reducing agents such as dithiothreitol (DTT) or intracellularly by glutathione, enabling the controlled release of the conjugated molecule.

Figure 1: Reaction mechanism of this compound bioconjugation.

Quantitative Data for Experimental Design

NHS Ester Reaction Conditions

The efficiency of the NHS ester reaction is highly dependent on pH. The optimal pH range is a compromise between maximizing the nucleophilicity of the primary amine and minimizing the hydrolysis of the NHS ester.

Table 1: Effect of pH on NHS Ester Half-Life

| pH | Half-life of NHS Ester | Reference |

| 7.0 | Several hours | |

| 8.5 | ~10 minutes | |

| 9.0 | < 10 minutes |

Table 2: Recommended Reaction Parameters for NHS Ester Conjugation

| Parameter | Recommended Range | References |

| pH | 7.2 - 8.5 | |

| Temperature | 4°C to 25°C | |

| Reaction Time | 30 minutes to 4 hours | |

| Buffer | Amine-free (e.g., Phosphate, Bicarbonate, Borate) | |

| Molar Excess of NHS Ester | 5 to 20-fold over protein |

Disulfide Bond Stability and Cleavage

The disulfide bond formed by the SPDP linker is designed to be stable in circulation but cleavable in the reducing environment of the cell.

Table 3: Stability and Cleavage of Disulfide Linkers

| Condition | Parameter | Value/Observation | References |

| Plasma | Stability | Generally stable, but some degradation can occur. | |

| Intracellular (High Glutathione) | Cleavage | Efficiently cleaved. | |

| DTT (in vitro) | Concentration for Cleavage | ~25 mM DTT at pH 4.5 can cleave the linker without affecting native protein disulfides. | |

| TCEP (in vitro) | Alternative Reducing Agent | Tris(2-carboxyethyl)phosphine (TCEP) is a more stable reducing agent than DTT. |

Impact of the PEG4 Spacer

The hydrophilic PEG4 spacer plays a crucial role in improving the physicochemical properties of the bioconjugate.

Table 4: Influence of PEGylation on Bioconjugate Properties

| Property | Effect of PEGylation | References |

| Solubility | Increases aqueous solubility of hydrophobic molecules. | |

| Stability | Can protect against enzymatic degradation. | |

| Immunogenicity | May reduce the immunogenicity of the conjugate. | |

| Pharmacokinetics | Can prolong circulation half-life and improve bioavailability. | |

| Steric Hindrance | Reduces steric hindrance, potentially improving reaction efficiency. |

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for conjugating an amine-containing protein with this compound.

-

Protein Preparation:

-

Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

-

If the protein solution contains amine-containing buffers (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

-

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add the desired molar excess (typically 10-20 fold) of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

-

Purification:

-

Remove excess, unreacted this compound using a desalting column or dialysis.

-

-

Characterization:

-

Determine the degree of labeling (DOL), which is the average number of linker molecules per protein, using a spectrophotometric assay to measure the release of pyridine-2-thione upon reduction with DTT.

-

Protocol for Antibody-Drug Conjugate (ADC) Formation

This protocol outlines the second step of creating an ADC by reacting the SPDP-modified antibody with a thiol-containing drug.

-

Preparation of SPDP-Modified Antibody:

-

Follow the protocol described in section 5.1 to prepare the SPDP-activated antibody.

-

-

Preparation of Thiol-Containing Drug:

-

Dissolve the thiol-containing drug in an appropriate solvent.

-

-

Conjugation Reaction:

-

Add the thiol-containing drug to the purified SPDP-modified antibody solution. The molar ratio of drug to antibody should be optimized for the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

-

-

Purification:

-

Purify the resulting ADC using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to remove unconjugated drug and antibody.

-

-

Characterization:

-

Characterize the ADC for its DAR, purity, and biological activity.

-

Figure 2: General experimental workflow for the synthesis of an Antibody-Drug Conjugate.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a variety of applications:

-

Antibody-Drug Conjugates (ADCs): This is a primary application where the linker is used to attach a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen. The cleavable disulfide bond allows for the targeted release of the drug within the cancer cell.

-

PROTACs: this compound can be used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins.

-

Protein-Protein Conjugation: The linker can be used to create well-defined protein-protein conjugates for studying protein interactions or creating bifunctional fusion proteins.

-

Surface Modification: Biomolecules can be attached to surfaces functionalized with either amine or thiol groups for applications in biosensors and immunoassays.

-

Drug Delivery: The reversible nature of the disulfide bond makes it suitable for developing drug delivery systems where the drug is released in response to a reducing environment.

Signaling Pathway Application: Targeting HER2 in Cancer Therapy

A prominent application of ADCs constructed with linkers like this compound is in targeting the Human Epidermal Growth Factor Receptor 2 (HER2). Overexpression of HER2 is a driver in several cancers, particularly breast cancer. HER2 signaling promotes cell proliferation and survival through pathways like the PI3K-AKT and MAPK pathways.

An ADC targeting HER2 binds to the receptor on the cancer cell surface, is internalized, and then releases its cytotoxic payload, leading to cell death.

References

- 1. benchchem.com [benchchem.com]

- 2. EGFR-Targeted Antibody–Drug Conjugate to Different Aminobisphosphonates: Direct and Indirect Antitumor Effects on Colorectal Carcinoma Cells [mdpi.com]

- 3. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A narrative review of antibody–drug conjugates in EGFR-mutated non-small cell lung cancer [frontiersin.org]

SPDP-PEG4-NHS Ester: A Technical Guide to Shelf Life and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the shelf life, storage, and handling of SPDP-PEG4-NHS ester. A comprehensive understanding of this reagent's stability is critical for ensuring the reproducibility and success of bioconjugation, drug delivery, and proteomics research. This guide summarizes key quantitative data, outlines detailed experimental protocols for stability assessment, and provides visual representations of relevant workflows.

Core Concepts: Understanding this compound

This compound is a heterobifunctional crosslinker that contains an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol group, separated by a 4-unit polyethylene glycol (PEG) spacer.[1][2] The NHS ester reacts with primary amines, such as the side chain of lysine residues in proteins, to form stable amide bonds.[1][3] The pyridyldithiol group reacts with sulfhydryl groups, like those on cysteine residues, to form a reversible disulfide bond.[1] The PEG spacer enhances the solubility and flexibility of the crosslinker and the resulting conjugate. This reagent is widely used for protein crosslinking, antibody-drug conjugation, and the development of PROTACs (Proteolysis Targeting Chimeras).

Shelf Life and Storage Conditions

The stability of this compound is paramount for its successful application. As with most NHS esters, it is susceptible to hydrolysis, particularly in the presence of moisture. The rate of hydrolysis is significantly influenced by pH and temperature. Therefore, proper storage and handling are crucial to maintain its reactivity.

Quantitative Storage and Shelf Life Data

The following tables summarize the recommended storage conditions and reported shelf life for this compound in both solid form and in solution.

| Form | Storage Temperature | Reported Shelf Life | Key Considerations |

| Solid/Pure | -20°C | Up to 3 years | Store in a sealed container, protected from light and moisture. The compound is hygroscopic and can become tacky upon exposure to air. Always allow the vial to equilibrate to room temperature before opening to prevent condensation. |

| 0 - 4°C | Short-term (days to weeks) | For temporary storage, keep in a dry, dark environment. | |

| In Solvent | -80°C | Up to 6 months | In anhydrous solvents such as DMSO or DMF. Aliquoting is recommended to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month | In anhydrous solvents such as DMSO or DMF. | |

| -20°C | Several days | Stock solutions in dry solvents can be kept for a few days; freeze when not in use. | |

| 0 - 4°C | Short-term (days to weeks) | For stock solutions. |

Table 1: Recommended Storage and Shelf Life of this compound.

Hydrolysis of the NHS Ester

The NHS ester moiety is the most sensitive functional group to hydrolysis. The rate of hydrolysis is highly dependent on the pH of the aqueous environment.

| pH | Temperature | Half-life of NHS Ester |

| 7.0 | 0°C | 4 - 5 hours |

| 7.0 | Room Temp. | Several hours |

| 8.6 | 4°C | 10 minutes |

| 9.0 | Room Temp. | < 10 minutes |

Table 2: pH-Dependent Hydrolysis Rate of NHS Esters.

Experimental Protocols

To ensure the integrity and reactivity of this compound, particularly when using older stock, it is advisable to perform a quality control assessment. The following are generalized protocols that can be adapted to assess the stability of the reagent.

Protocol 1: General Protein Labeling with this compound

This protocol provides a general workflow for conjugating this compound to a protein containing primary amines.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS).

-

This compound.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

-

Desalting column or dialysis equipment.

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free from primary amines like Tris.

-

Prepare this compound Solution: Immediately before use, dissolve the this compound in a small volume of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 20 mM).

-

Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Assessment of NHS Ester Hydrolysis by UV-Vis Spectrophotometry

Hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which can be monitored by an increase in absorbance at 260-280 nm.

Materials:

-

This compound.

-

Aqueous buffer at a specific pH (e.g., PBS, pH 7.4).

-

UV-Vis Spectrophotometer.

Procedure:

-

Prepare a solution of this compound in the aqueous buffer of interest at a known concentration.

-

Immediately measure the absorbance of the solution at 260 nm at time zero.

-

Incubate the solution at a controlled temperature (e.g., room temperature or 4°C).

-

At regular time intervals, measure the absorbance at 260 nm.

-

An increase in absorbance over time indicates the hydrolysis of the NHS ester and the release of NHS. The rate of hydrolysis can be calculated from the change in absorbance.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method to assess the purity of this compound and quantify its degradation products over time. A hydrophilic interaction chromatography (HILIC) method can be particularly useful for separating the polar NHS byproduct from the parent compound.

Materials:

-

This compound sample (e.g., from a long-term storage stability study).

-

HPLC system with a suitable detector (e.g., UV-Vis).

-

HILIC column.

-

Appropriate mobile phases (e.g., acetonitrile and ammonium acetate buffer).

Procedure:

-

Prepare a standard solution of fresh, high-purity this compound and a separate standard for N-hydroxysuccinimide.

-

Dissolve the this compound sample to be tested in a suitable solvent.

-

Inject the standards and the sample onto the HILIC column.

-

Elute the compounds using an appropriate gradient of the mobile phases.

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 260 nm).

-

The purity of the this compound can be determined by comparing the peak area of the parent compound to the total peak area of all components, including degradation products like NHS.

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

Figure 1: General experimental workflow for protein conjugation using this compound.

Figure 2: Reaction mechanism of this compound with a primary amine on a protein.

Figure 3: Key factors influencing the stability of this compound.

References

An In-depth Technical Guide to SPDP-PEG4-NHS Ester: Safety, Handling, and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Succinimidyl-[(N-maleimidopropionamido)-tetraethyleneglycol] ester (SPDP-PEG4-NHS ester), a heterobifunctional crosslinker widely used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This document covers its chemical properties, safety and handling procedures, detailed experimental protocols for its use, and methods for the characterization of the resulting conjugates.

Introduction to this compound

This compound is a versatile crosslinking reagent that features two distinct reactive groups at either end of a hydrophilic polyethylene glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester group reacts specifically with primary amines, such as those found on the side chain of lysine residues and the N-terminus of proteins. The pyridyldithiol group reacts with sulfhydryl groups to form a cleavable disulfide bond.[1][2] This disulfide linkage is of particular interest in drug delivery applications, as it can be cleaved under the reducing conditions present within the intracellular environment, leading to the release of a conjugated payload.[3] The PEG4 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous media, mitigating potential aggregation issues.[4][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C23H33N3O9S2 | |

| Molecular Weight | 559.65 g/mol | |

| CAS Number | 1334177-95-5 | |

| Appearance | White to off-white solid or viscous liquid | |

| Purity | Typically >95% | |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM. | |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester (amine-reactive), Pyridyldithiol (thiol-reactive) | |

| Spacer Arm | PEG4 (Polyethylene glycol, 4 units) |

Safety and Handling Precautions

This compound, like other NHS esters, is a reactive chemical that requires careful handling to ensure user safety and maintain reagent integrity.

Hazard Identification

Based on available safety data sheets, this compound is associated with the following hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid form, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or other chemically resistant gloves.

-

Body Protection: A laboratory coat.

-

Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a dust mask (e.g., N95) is recommended to avoid inhalation.

Storage and Stability

Proper storage is crucial to prevent the degradation of this compound.

| Condition | Recommendation | Reference(s) |

| Temperature | Store at -20°C for long-term storage. | |

| Moisture | Store in a desiccated environment. The NHS ester is highly susceptible to hydrolysis. Equilibrate the vial to room temperature before opening to prevent condensation. | |

| Light | Protect from light. | - |

| Stock Solutions | Prepare stock solutions in anhydrous solvents like DMSO or DMF. For short-term storage (days to weeks), store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Do not prepare aqueous stock solutions for storage. |

The stability of the NHS ester is highly pH-dependent. The rate of hydrolysis increases with increasing pH.

| pH | Half-life of NHS ester | Reference(s) |

| 7.0 | Several hours | |

| 8.0 | ~1 hour | |

| 8.6 | ~10 minutes | |

| 9.0 | <10 minutes |

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Disposal

All waste materials contaminated with this compound should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Experimental Protocols

The following sections provide detailed protocols for the use of this compound in bioconjugation, specifically for the creation of antibody-drug conjugates.

Amine-to-Thiol Crosslinking Workflow

This workflow describes the conjugation of a molecule with a primary amine (e.g., an antibody) to a molecule with a sulfhydryl group.

Detailed Protocol for Antibody-Drug Conjugation

This protocol provides a general procedure for conjugating a thiol-containing drug to an antibody.

Materials:

-

Antibody (in a suitable amine-free buffer, e.g., PBS pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Thiol-containing drug

-

Reaction Buffer: 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification tools: Desalting columns, dialysis cassettes, or SEC system

Procedure:

-

Preparation of this compound Stock Solution:

-

Equilibrate the vial of this compound to room temperature before opening.

-

Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a final concentration of 10-20 mM. For example, to prepare a 20 mM solution, dissolve 11.2 mg of this compound in 1 mL of anhydrous DMSO.

-

-

Modification of the Antibody:

-

Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.

-

Add a 5-20 fold molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Purification of the Modified Antibody:

-

Remove the excess, unreacted this compound and the NHS by-product using a desalting column or by dialysis against the reaction buffer.

-

-

Conjugation with the Thiol-Containing Drug:

-

Dissolve the thiol-containing drug in a suitable solvent.

-

Add the thiol-containing drug to the purified, SPDP-modified antibody solution. A 1.5 to 5-fold molar excess of the drug over the antibody is typically used.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.

-

-

Quenching the Reaction (Optional):

-

To quench any unreacted pyridyldithiol groups, a small molecule thiol such as cysteine can be added.

-

-

Final Purification of the ADC:

-

Purify the resulting ADC from unconjugated drug and other reaction components using size-exclusion chromatography (SEC) or dialysis.

-

Characterization of the Conjugate

Thorough characterization of the antibody-drug conjugate is essential to ensure its quality, efficacy, and safety.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several techniques can be used for its determination.

| Technique | Principle | Typical Data Output |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity imparted by the conjugated drug. Species with different numbers of drugs will have different retention times. | A chromatogram showing peaks corresponding to DAR 0, 2, 4, 6, and 8. The area under each peak is used to calculate the average DAR. |

| Mass Spectrometry (MS) | Provides the exact mass of the intact ADC or its subunits (light and heavy chains). The mass difference between the unconjugated and conjugated species reveals the number of attached drugs. | A mass spectrum showing a distribution of masses corresponding to different DAR species. |

| UV-Vis Spectroscopy | The absorbance of the ADC at two different wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug) can be used to calculate the DAR. | Absorbance values that are used in a formula to calculate the average DAR. |

Analysis of Purity and Aggregation

| Technique | Principle | Typical Data Output |

| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. It can be used to detect and quantify aggregates and fragments in the ADC preparation. | A chromatogram showing a main peak for the monomeric ADC and smaller peaks for aggregates (earlier elution) and fragments (later elution). |

| SDS-PAGE | Separates proteins based on their molecular weight under denaturing conditions. A shift in the band of the conjugated antibody compared to the unconjugated antibody indicates successful conjugation. | A gel image showing bands for the unconjugated antibody and the higher molecular weight ADC. |

Mechanism of Action and Signaling

The SPDP linker is designed to be cleaved within the reducing environment of the cell, releasing the cytotoxic payload to exert its therapeutic effect.

Intracellular Cleavage of the Disulfide Bond

Upon binding to its target antigen on the cell surface, the ADC is internalized, often via receptor-mediated endocytosis. It then traffics through the endosomal-lysosomal pathway. The intracellular environment, particularly the cytosol, has a high concentration of reducing agents such as glutathione. These agents readily cleave the disulfide bond within the SPDP linker, releasing the cytotoxic drug.

Example Signaling Pathway: Microtubule Inhibition

Many cytotoxic payloads used in ADCs, such as auristatins (e.g., MMAE), are potent microtubule inhibitors.

References

An In-depth Technical Guide to SPDP-PEG4-NHS Ester (CAS: 1334177-95-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, SPDP-PEG4-NHS ester. It is designed to furnish researchers, scientists, and drug development professionals with the essential information required for its effective application in bioconjugation, drug delivery systems, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Chemical Properties

This compound is a versatile chemical tool that facilitates the covalent linkage of two different biomolecules. Its structure is characterized by three key components: an N-hydroxysuccinimide (NHS) ester, a short polyethylene glycol (PEG) spacer, and a pyridyldithiol (SPDP) group. This unique combination of functional moieties allows for the specific and efficient conjugation of amine-containing molecules to thiol-containing molecules.

The NHS ester end of the molecule reacts with primary amines, such as those found on the side chains of lysine residues in proteins, to form stable amide bonds.[1] The pyridyldithiol group, on the other hand, reacts with sulfhydryl groups (thiols), like those on cysteine residues, to create a disulfide bond.[1] This disulfide bond is cleavable under reducing conditions, a feature that is highly advantageous for applications requiring the release of a conjugated molecule within a cell.[1] The PEG4 spacer, a chain of four polyethylene glycol units, enhances the hydrophilicity of the crosslinker, which can improve the solubility of the resulting conjugate and reduce the likelihood of aggregation.[2]

Physicochemical and Technical Data

The following tables summarize the key quantitative data for this compound, compiled from various sources.

| Identifier | Value | Source(s) |

| CAS Number | 1334177-95-5 | [1] |

| Molecular Formula | C23H33N3O9S2 | |

| Molecular Weight | 559.65 g/mol |

| Property | Value | Source(s) |

| Purity | ≥95% | |

| Appearance | Viscous oil or solid | |

| Solubility | Soluble in DMSO, DMF, DCM (Dichloromethane) | |

| Storage Conditions | Store at -20°C, protected from moisture |

Reaction Mechanism and Logical Workflow

The fundamental application of this compound involves a two-step reaction process to link an amine-containing molecule (Molecule A) to a thiol-containing molecule (Molecule B).

First, the NHS ester of the crosslinker reacts with a primary amine on Molecule A, forming a stable amide bond. Subsequently, the pyridyldithiol group of the now-modified Molecule A reacts with a thiol group on Molecule B, creating a disulfide linkage and releasing pyridine-2-thione as a byproduct. The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.

The following diagram illustrates the logical workflow of this bioconjugation process.

Caption: Logical workflow of bioconjugation using this compound.

Experimental Protocols

The following are generalized experimental protocols for the use of this compound in bioconjugation. It is recommended to optimize these protocols for specific applications.

Preparation of Reagents

-

This compound Stock Solution: Immediately before use, dissolve the required amount of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a final concentration of 10-20 mM.

-

Reaction Buffer: A suitable reaction buffer is phosphate-buffered saline (PBS) at pH 7.2-8.0. Other non-amine containing buffers such as borate or carbonate buffers are also appropriate. Ensure the buffer is free of thiols.

Protocol for Amine-to-Thiol Crosslinking

This protocol describes the conjugation of an amine-containing protein (Protein-NH2) to a thiol-containing molecule (Molecule-SH).

-

Modification of the Amine-Containing Protein:

-

Dissolve the amine-containing protein in the reaction buffer to a concentration of 1-5 mg/mL.

-

Add the this compound stock solution to the protein solution. The molar ratio of the crosslinker to the protein will need to be optimized, but a starting point of a 10- to 20-fold molar excess of the linker is common.

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

-

Remove the excess, unreacted crosslinker using a desalting column or dialysis against the reaction buffer.

-

-

Conjugation to the Thiol-Containing Molecule:

-

Add the thiol-containing molecule to the solution of the purified, SPDP-modified protein. The molar ratio should be optimized, but a 1:1 to 5:1 molar ratio of the thiol-containing molecule to the modified protein is a typical starting point.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

-

-

Purification of the Conjugate:

-

Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted molecules.

-

Protocol for Cleavage of the Disulfide Bond

-

Preparation of Reducing Agent: Prepare a solution of a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer. A common concentration for DTT is 20-50 mM.

-

Cleavage Reaction: Add the reducing agent to the solution of the disulfide-linked conjugate.

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature.

-

Purification: Remove the reducing agent and the cleaved molecules using a desalting column or dialysis.

Applications in Drug Development

This compound is a valuable tool in the development of targeted therapeutics, particularly in the fields of oncology and immunology.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. This compound can be used to link the cytotoxic payload (which has been modified to contain a thiol group) to the antibody (via its lysine residues). The resulting disulfide bond is relatively stable in the bloodstream but can be cleaved by the reducing environment within the target cancer cell, releasing the drug and inducing cell death.

The following diagram illustrates the general mechanism of action of an ADC synthesized using a cleavable linker like this compound.

Caption: General mechanism of action for an ADC with a cleavable linker.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This compound can serve as a linker to connect a protein-targeting ligand to an E3 ligase-binding ligand. The flexibility and hydrophilicity of the PEG spacer can be crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for target ubiquitination and subsequent degradation by the proteasome.

The diagram below outlines the catalytic cycle of a PROTAC.

Caption: The catalytic cycle of a PROTAC leading to target protein degradation.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker with broad applications in life sciences research and drug development. Its well-defined reactivity, the cleavable nature of the disulfide bond, and the beneficial properties imparted by the PEG spacer make it an excellent choice for the synthesis of complex bioconjugates. This guide provides the foundational knowledge for researchers to confidently incorporate this reagent into their experimental designs for creating innovative tools and therapeutics.

References

Methodological & Application

Application Notes and Protocols for Antibody Labeling with SPDP-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPDP-PEG4-NHS ester is a heterobifunctional crosslinker designed for the covalent conjugation of molecules to primary amines on antibodies and other proteins. This reagent is particularly valuable in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and other targeted therapeutics.[1][2] The molecule features three key components:

-

An N-hydroxysuccinimide (NHS) ester group that reacts with primary amines (e.g., the side chain of lysine residues) on the antibody to form a stable amide bond.[1]

-

A pyridyldithiol group that can react with sulfhydryl groups to form a cleavable disulfide bond, or can be used to introduce a thiol-reactive handle onto the antibody.

-

A polyethylene glycol (PEG4) spacer that increases the hydrophilicity of the resulting conjugate, which can help to reduce aggregation and improve solubility.[1]

This document provides a detailed protocol for the labeling of antibodies with this compound, including methods for purification and characterization of the resulting conjugate.

Materials and Reagents

-

Antibody to be labeled (in an amine-free buffer)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5 or Phosphate Buffered Saline (PBS), pH 7.2-7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification/Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K or 40K MWCO)

-

Spectrophotometer

-

Microcentrifuge

-

Low-protein-binding microcentrifuge tubes

Experimental Protocols

Antibody Preparation and Buffer Exchange

It is critical to ensure that the antibody solution is free from any amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, BSA), as these will compete with the antibody for reaction with the NHS ester. If your antibody is in such a buffer, a buffer exchange must be performed.

Protocol using Zeba™ Spin Desalting Columns:

-

Column Equilibration:

-

Remove the column's bottom closure and loosen the cap.

-

Place the column in a collection tube and centrifuge at 1,500 x g for 1 minute to remove the storage solution.[3]

-

Place a mark on the side of the column indicating the upward slant of the compacted resin. For all subsequent steps, orient the column in the centrifuge with this mark facing outwards.

-

Add 300 µL of your desired reaction buffer (e.g., PBS, pH 7.4) to the top of the resin.

-

Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.

-

Repeat the wash step two more times.

-

-

Buffer Exchange:

-

Place the equilibrated column in a new, clean collection tube.

-

Slowly apply your antibody sample to the center of the resin bed.

-

Centrifuge at 1,500 x g for 2 minutes to collect the buffer-exchanged antibody.

-

The antibody is now ready for the labeling reaction. Adjust the concentration to a recommended range of 1-10 mg/mL.

-

This compound Labeling Reaction

The efficiency of the labeling reaction is dependent on several factors, including the molar ratio of the crosslinker to the antibody, the antibody concentration, pH, and incubation time. It is recommended to perform small-scale trial reactions with varying molar ratios to determine the optimal conditions for your specific antibody and desired degree of labeling (DOL).

Quantitative Data for Reaction Optimization:

| Molar Ratio (SPDP-PEG4-NHS : Antibody) | Expected Degree of Labeling (DOL) | Notes |

| 5:1 - 10:1 | Low to Moderate (2-4) | Good starting point for initial optimization. |

| 10:1 - 20:1 | Moderate to High (4-8) | Commonly used for achieving a higher DOL. |

| >20:1 | High (>8) | Increased risk of antibody aggregation and potential loss of activity. |

Labeling Protocol:

-

Prepare this compound Stock Solution:

-

Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. For example, dissolve 1 mg of the reagent in the appropriate volume of solvent.

-

-

Labeling Reaction:

-

Add the calculated volume of the 10 mM this compound stock solution to your antibody solution. It is recommended to add the crosslinker dropwise while gently vortexing the antibody solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing and protected from light.

-

-

Quench the Reaction (Optional but Recommended):

-

Add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature. This step will consume any unreacted NHS ester.

-

Purification of the Labeled Antibody

After the labeling reaction, it is crucial to remove excess, unreacted this compound and reaction byproducts. This can be achieved using a desalting column as described in the antibody preparation section.

Purification Protocol using Zeba™ Spin Desalting Columns:

-

Equilibrate a Zeba™ Spin Desalting Column with PBS, pH 7.4, as described in the "Antibody Preparation and Buffer Exchange" section.

-

Apply the quenched labeling reaction mixture to the center of the equilibrated column.

-

Centrifuge at 1,500 x g for 2 minutes to collect the purified, labeled antibody.

Characterization of the Labeled Antibody

Determination of the Degree of Labeling (DOL)